Cas no 862807-71-4 ((2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide)

(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide is a structurally distinct benzothiazole derivative featuring a conjugated thiophene-acrylamide moiety. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of heterocyclic frameworks with applications in medicinal chemistry and materials science. The presence of dimethoxy and thiophene groups enhances its electronic properties, making it suitable for studies in optoelectronic materials or as a ligand in coordination chemistry. Its well-defined stereochemistry (E-configuration) ensures consistency in reactivity, while the benzothiazole core offers stability under various synthetic conditions. The compound's modular structure allows for further functionalization, enabling tailored modifications for targeted research applications.
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide structure
862807-71-4 structure
Product Name:(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide
CAS No:862807-71-4
MF:C16H14N2O3S2
MW:346.423961162567
CID:5923602
PubChem ID:2159331
Update Time:2025-05-20

(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
    • 2-Propenamide, N-(4,7-dimethoxy-2-benzothiazolyl)-3-(2-thienyl)-
    • AKOS024586251
    • (E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
    • (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide
    • SR-01000007482-1
    • HMS1650C04
    • SR-01000007482
    • F0600-1572
    • 862807-71-4
    • Inchi: 1S/C16H14N2O3S2/c1-20-11-6-7-12(21-2)15-14(11)18-16(23-15)17-13(19)8-5-10-4-3-9-22-10/h3-9H,1-2H3,(H,17,18,19)
    • InChI Key: OUCFXRVBPVVVQB-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(OC)C=CC(OC)=C2S1)(=O)C=CC1SC=CC=1

Computed Properties

  • Exact Mass: 346.04458466g/mol
  • Monoisotopic Mass: 346.04458466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 117Ų

Experimental Properties

  • Density: 1.410±0.06 g/cm3(Predicted)
  • pka: 8.92±0.70(Predicted)

(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide Pricemore >>

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(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide Related Literature

Additional information on (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide

Research Brief on (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide (CAS: 862807-71-4)

The compound (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide (CAS: 862807-71-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological activity.

Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase pathways involved in inflammatory and oncogenic processes. The presence of the benzothiazole and thiophene moieties in its structure is believed to contribute to its high affinity for target proteins, making it a promising candidate for drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding interactions at the molecular level.

In vitro and in vivo studies have demonstrated that (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide exhibits significant anti-proliferative activity against a range of cancer cell lines, including those resistant to conventional therapies. Notably, its ability to modulate key signaling pathways such as PI3K/AKT and MAPK/ERK has been validated through Western blot and qPCR analyses, suggesting its potential as a multi-targeted therapeutic agent.

Pharmacokinetic studies have further revealed favorable absorption and distribution profiles, with moderate plasma protein binding and acceptable metabolic stability. However, challenges remain in optimizing its bioavailability and minimizing off-target effects. Current research efforts are focused on structural modifications to enhance its selectivity and efficacy.

In conclusion, (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide represents a promising scaffold for the development of novel therapeutics in oncology and inflammation. Future studies should prioritize translational research to evaluate its clinical potential and safety profile.

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